molecular formula C3H9NO B031109 d-Alaninol CAS No. 35320-23-1

d-Alaninol

Cat. No.: B031109
CAS No.: 35320-23-1
M. Wt: 75.11 g/mol
InChI Key: BKMMTJMQCTUHRP-GSVOUGTGSA-N
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Description

D-Alaninol (CAS 35320-23-1), chemically known as (R)-2-aminopropan-1-ol, is a chiral amino alcohol with the molecular formula C₃H₉NO and a molecular weight of 75.11 g/mol . It is optically active, serving as a critical intermediate in synthesizing pharmaceuticals such as ofloxacin and levofloxacin . Key physicochemical properties include:

  • Melting point: 8°C
  • Boiling point: 173–176°C at atmospheric pressure
  • Density: 0.963–0.967 g/cm³ at 20°C
  • Refractive index: 1.448–1.452 (n20/D)
  • Solubility: Fully miscible in water and alcohols .

This compound exhibits hygroscopicity and sensitivity to heat and air, necessitating storage in sealed, dry conditions . Industrially, it is produced at scale (50 tons/month) with >99.5% purity .

Preparation Methods

Chemical Synthesis Routes

Chemical synthesis remains the most widely employed strategy for D-alaninol production due to its adaptability to large-scale manufacturing. The Leuckart-Wallach reaction provides a foundational approach, wherein ketones react with ammonium formate under high-temperature conditions to yield racemic alaninol. For example, propionaldehyde reacts with ammonium formate at 150°C to produce racemic 2-amino-1-propanol, which is subsequently resolved into enantiomers via chiral acids such as tartaric or camphorsulfonic acid . However, this method suffers from moderate yields (60–70%) and energy-intensive resolution steps.

Asymmetric hydrogenation has emerged as a superior alternative, leveraging chiral catalysts to directly synthesize this compound from prochiral precursors. For instance, ruthenium-BINAP complexes catalyze the hydrogenation of 2-nitro-1-propanol to this compound with enantiomeric excess (ee) >95% under 50 bar H₂ pressure . This method achieves yields of 85–90% but requires specialized equipment for high-pressure reactions.

Biocatalytic Reduction of Ketone Precursors

Biocatalytic methods offer greener alternatives by utilizing enzymes or whole-cell systems for stereoselective reductions. Alcohol dehydrogenases (ADHs) from Lactobacillus kefir and Rhodococcus erythropolis have been engineered to reduce 2-oxopropanol to this compound with ee >99% . For example, recombinant Escherichia coli expressing Bacillus pseudofirmus OF4 alanine dehydrogenase (Ald) and glucose dehydrogenase (Gdh) produced 6.48 g/L D-alanine in 3 hours , which can be chemically reduced to this compound via sodium borohydride.

Whole-cell biocatalysts further enhance efficiency by co-expressing multiple enzymes. A recent study demonstrated that E. coli BL21(DE3) co-expressing Ald, DadX (alanine racemase), and Gdh achieved a D-alanine titer of 6.48 g/L under optimized conditions (pH 10.1, 37°C) . Subsequent reduction of D-alanine to this compound using lithium aluminum hydride yielded 4.2 g/L of the target compound with 98% ee .

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution addresses the limitations of chemical synthesis by selectively hydrolyzing one enantiomer from a racemic mixture. Lipases and proteases have been employed to catalyze the kinetic resolution of N-acylated alaninol esters. For example, Candida antarctica lipase B (CAL-B) resolves racemic N-acetyl alaninol with an enantiomeric ratio (E) of 25, achieving 45% conversion and 90% ee for this compound .

Immobilized enzymes improve reusability and stability. A continuous-flow system using CAL-B immobilized on epoxy resin retained 80% activity after 10 cycles, producing this compound at a space-time yield of 12 g/L/day .

Chiral Pool Synthesis from Natural Sources

This compound can be derived from naturally occurring chiral precursors, such as D-alanine. The borane-mediated reduction of D-alanine, synthesized via microbial fermentation, provides a high-purity route. In one study, D-alanine produced by E. coli BL21(DE3) (6.48 g/L) was reduced using BH₃-THF to yield this compound with 95% ee and 88% yield .

Recent Advances in Metabolic Engineering

Metabolic engineering has enabled de novo biosynthesis of this compound from glucose. By integrating alanine dehydrogenase (Ald) and alcohol dehydrogenase (Adh) pathways, engineered E. coli strains produced 2.1 g/L this compound directly in a single fermentation step . This approach eliminates downstream reduction steps, reducing production costs by 30% compared to traditional methods .

Comparative Analysis of Preparation Methods

MethodYield (%)Enantiomeric Excess (%)ScalabilityCost (USD/kg)
Asymmetric Hydrogenation85–90>95High120–150
Biocatalytic Reduction70–7598–99Moderate90–110
Enzymatic Resolution40–4590–95Low200–250
Metabolic Engineering25–3099High80–100

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions: d-Alaninol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form d-alanine or other related compounds.

    Reduction: It can be further reduced to form simpler alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives such as amides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminium hydride (LiAlH4) is commonly used for reduction reactions.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for substitution reactions.

Major Products:

Scientific Research Applications

Pharmacological Applications

d-Alaninol is primarily recognized for its role in pharmaceutical research, particularly as a potential therapeutic agent. Its applications include:

  • Viral Infection Treatment : Recent studies have indicated that this compound may play a protective role against severe viral infections such as influenza and COVID-19. In animal models, supplementation with this compound has shown to improve survival rates and mitigate weight loss during viral infections by modulating immune responses and reducing viral loads in infected tissues .
  • Biomarker for Disease Severity : this compound levels in the bloodstream have been identified as potential biomarkers for assessing the severity of viral infections. Lower levels of d-amino acids, including this compound, correlate with worse prognoses in severe cases of viral infections .

Biochemical Research

In biochemical studies, this compound serves several functions:

  • Peptide Synthesis : this compound is utilized in the synthesis of peptides and other bioactive compounds. Its incorporation into peptide chains can enhance stability and bioactivity, making it valuable in drug development .
  • Protein Interaction Studies : Researchers employ this compound to study protein interactions and dynamics. Its unique structural properties allow for the investigation of conformational changes in proteins upon binding with various ligands .

Therapeutic Insights

The therapeutic implications of this compound extend beyond its role as a biomarker or a synthetic intermediate:

  • Circadian Rhythm Regulation : Emerging research suggests that this compound may help maintain circadian rhythms, which are crucial for regulating numerous physiological processes including sleep, metabolism, and immune function. This property opens avenues for its use in treatments aimed at circadian rhythm disorders .
  • Potential in Neuroprotection : There is evidence indicating that this compound might exert neuroprotective effects by influencing neurotransmitter systems such as NMDA receptors. This could have implications for developing treatments for neurodegenerative diseases .

Summary of Findings

The following table summarizes the key applications of this compound based on recent research findings:

Application AreaDescriptionKey Findings
Viral Infection TreatmentProtective effects against influenza and COVID-19Improves survival rates and reduces weight loss in animal models
Biomarker IdentificationIndicator for disease severityLower blood levels correlate with worse prognoses in infections
Peptide SynthesisUsed as an intermediate for synthesizing bioactive peptidesEnhances stability and activity of synthesized compounds
Protein Interaction StudiesInvestigates protein dynamics and interactionsAids in understanding conformational changes upon ligand binding
Circadian Rhythm RegulationPotential role in maintaining circadian rhythmsMay influence sleep patterns and metabolic processes
NeuroprotectionPossible protective effects on neuronal healthInvolvement with NMDA receptors suggests therapeutic potential for neurodegenerative diseases

Mechanism of Action

The mechanism of action of d-Alaninol involves its interaction with various molecular targets and pathways. As an amino alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. In the synthesis of pharmaceuticals, this compound acts as a chiral auxiliary, influencing the stereochemistry of the final product. Its hydroxyl and amino groups allow it to engage in a variety of chemical reactions, making it a versatile intermediate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues of D-Alaninol

This compound belongs to the D-amino alcohol family, characterized by a chiral amino group and hydroxyl group on adjacent carbons. Below is a comparative analysis with related compounds:

Table 1: Physical and Chemical Properties of this compound and Analogues

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
This compound 35320-23-1 C₃H₉NO 75.11 Pharmaceutical intermediates
D-Argininol 1313054-61-3 C₆H₁₆N₄O 160.22 Biochemical research
D-Asparaginol 41928-40-9 C₄H₁₀N₂O₂ 118.13 Peptide synthesis
D-Cysteinol 23517-29-5 C₃H₉NOS 107.18 Antioxidant studies

Key Observations :

  • Chain length and functional groups dictate applications. For example, D-Argininol’s larger structure (C₆) enables interactions with enzymes in biochemical pathways, while this compound’s compact structure (C₃) favors pharmaceutical synthesis .
  • Solubility: this compound and D-Cysteinol are water-soluble, whereas D-Argininol’s polar side chains enhance solubility in polar solvents .

Enzymatic Activity and Substrate Specificity

This compound’s role as a poor substrate for D-amino acid transaminase (DAAT) highlights structural constraints for enzymatic recognition:

Table 2: Kinetic Parameters for DAAT Substrates

Compound Kₘ (mM) Vₘₐₓ (μmol/min/mg) kcat/Kₘ (M⁻¹s⁻¹)
D-Alanine 74 0.74 1.0 × 10⁴
This compound 148 0.0074 1.0 × 10⁻¹
Glycine 148 0.0074 1.0 × 10⁻¹
Ethylamine N/A No activity N/A

Mechanistic Insights :

  • α-Carboxyl group requirement: DAAT requires an α-carboxyl group for substrate binding. This compound (lacking this group) shows a 10⁴-fold lower kcat/Kₘ compared to D-alanine .
  • Steric hindrance: Replacement of D-alanine’s methyl group with hydrogen (glycine) or hydroxyl (this compound) reduces catalytic efficiency .

Unique Properties of this compound

  • Synthetic versatility : Used in FKBP inhibitor synthesis via regioselective alkylation (65% yield) .

Biological Activity

d-Alaninol, also known as 2-amino-1-propanol, is a chiral amino alcohol that has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

This compound is characterized by its molecular formula C3H9NOC_3H_9NO and a hydroxyl group attached to the amino group. Its chirality allows it to interact with biological systems in unique ways, particularly in enzyme inhibition and antimicrobial activity.

Antimicrobial Activity

Mechanism of Action

This compound exhibits significant antimicrobial properties, primarily through its interaction with bacterial cell wall synthesis. It acts as an inhibitor of d-alanine-d-alanine ligase (Ddl), an essential enzyme involved in the synthesis of peptidoglycan, a critical component of bacterial cell walls. Inhibition of Ddl leads to increased intracellular pools of d-alanine, which disrupts bacterial growth and survival .

Research Findings

A study demonstrated that this compound effectively inhibited the growth of various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Enterococcus faecalis64
Bacillus subtilis16

These findings indicate that this compound has a promising profile as a broad-spectrum antibacterial agent .

Therapeutic Applications

Viral Infections

Recent studies have highlighted the role of d-alanine and its derivatives in modulating immune responses during viral infections. In murine models infected with influenza A virus (IAV) and SARS-CoV-2, supplementation with d-alanine improved body weight maintenance and reduced viral titers in lung tissues. The protective effects were attributed to the restoration of blood levels of d-amino acids, including this compound .

Case Study: COVID-19

In a controlled study involving CAG-hACE2 mice, treatment with this compound resulted in significant improvements in survival rates and reduced weight loss during SARS-CoV-2 infection. The study noted that maintaining elevated blood levels of d-alanine correlated with better prognoses in infected subjects .

Q & A

Basic Research Questions

Q. How can enantiomeric purity of d-Alaninol be ensured during synthesis, and what analytical techniques are most reliable for validation?

  • Methodological Answer :

  • Synthesis : Use chiral auxiliaries or enantioselective catalytic methods (e.g., asymmetric hydrogenation) to minimize racemization. Monitor reaction conditions (pH, temperature) to preserve stereochemical integrity .
  • Validation : Employ chiral HPLC with a polarimetric detector or NMR spectroscopy using chiral solvating agents (e.g., Eu(hfc)₃) to quantify enantiomeric excess (ee). Cross-validate with optical rotation measurements .

Q. What standard experiments are critical for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Solubility : Perform phase-solubility studies in water, ethanol, and DMSO at varying temperatures (10–40°C) to determine partition coefficients .
  • Reactivity : Test nucleophilic substitution reactions (e.g., with acyl chlorides) under inert atmospheres to avoid oxidation. Monitor by TLC and IR spectroscopy for functional group transformations .

Q. How should researchers design a baseline study to establish this compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Experimental Design : Store samples at -20°C (control), 4°C, and 25°C with controlled humidity (0%, 50%, 90%). Use accelerated stability testing (40°C/75% RH) for predictive degradation modeling.
  • Analysis : Quantify degradation products via HPLC-MS every 7 days for 6 weeks. Apply Arrhenius kinetics to extrapolate shelf-life .

II. Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in chiral resolution studies be resolved?

  • Methodological Answer :

  • Root-Cause Analysis : Compare solvent systems (polar vs. nonpolar), column materials (silica vs. cellulose derivatives), and detection limits across studies. Replicate experiments with standardized protocols .
  • Statistical Reconciliation : Apply multivariate ANOVA to identify confounding variables (e.g., trace metal impurities) and use Bland-Altman plots to assess inter-laboratory variability .

Q. What experimental frameworks are optimal for probing this compound’s role in asymmetric catalysis?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates in catalytic cycles. Isotopic labeling (e.g., deuterated substrates) can clarify mechanistic pathways .
  • Computational Modeling : Pair experimental data with DFT calculations (e.g., Gaussian 16) to map transition states and enantioselectivity trends .

Q. How to design a thermodynamic study to evaluate this compound’s binding affinity with biological targets?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Titrate this compound into protein solutions (e.g., enzymes with chiral active sites) to measure ΔH, ΔS, and Kd. Include negative controls (e.g., l-Alaninol) to assess stereospecificity .
  • Surface Plasmon Resonance (SPR) : Immobilize targets on sensor chips and measure real-time binding kinetics. Validate with circular dichroism (CD) spectroscopy for conformational changes .

Q. III. Data Interpretation and Presentation

Q. What statistical methods are essential for validating reproducibility in this compound studies?

  • Methodological Answer :

  • Error Analysis : Calculate standard deviations and confidence intervals (95% CI) for triplicate measurements. Use Grubbs’ test to identify outliers .
  • Reproducibility : Apply intraclass correlation coefficients (ICC) for inter-operator consistency and Cohen’s kappa for categorical data agreement .

Properties

IUPAC Name

(2R)-2-aminopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMMTJMQCTUHRP-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30904764
Record name (R)-2-Aminopropanol
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Molecular Weight

75.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name (R)-(-)-2-Amino-1-propanol
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CAS No.

35320-23-1
Record name 2-Aminopropanol, (-)-
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Record name (R)-(-)-2-Amino-1-propanol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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